Quantified Potency Advantage Over Native Murine PAR-4 Tethered Ligand Sequence
The PAR-4-AP (TFA) peptide (AYPGKF-NH2) is a significantly more potent agonist than the native murine PAR-4 tethered ligand sequence, GYPGKF-NH2. This difference is critical for experimental design where achieving a robust, maximal receptor response is necessary. [1]
| Evidence Dimension | Potency for inducing platelet aggregation in rat |
|---|---|
| Target Compound Data | EC50 = 15 µM (AYPGKF-NH2) |
| Comparator Or Baseline | EC50 = 40 µM (GYPGKF-NH2) |
| Quantified Difference | AYPGKF-NH2 is ~2.7-fold more potent than GYPGKF-NH2 based on EC50 values. A separate analysis indicates AYPGKF is approximately 10-fold more potent than GYPGKF in eliciting PAR-4 mediated responses of comparable magnitude to thrombin. [2] |
| Conditions | In vitro rat platelet aggregation assay |
Why This Matters
This potency difference allows for the use of lower peptide concentrations in assays, reducing the risk of off-target effects or solubility issues associated with high peptide concentrations.
- [1] Hollenberg MD, Saifeddine M, Sandhu S, Houle S. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides. Can J Physiol Pharmacol. 2001;79(5):439-42. View Source
- [2] Faruqi TR, Weiss EJ, Shapiro MJ, Huang W, Coughlin SR. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function. J Biol Chem. 2000;275(26):19728-19734. View Source
